molecular formula C6H3ClN2OS B8777217 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one

6-chlorothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B8777217
M. Wt: 186.62 g/mol
InChI Key: FMGVWCKCCAJCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chlorothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H3ClN2OS and its molecular weight is 186.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H3ClN2OS

Molecular Weight

186.62 g/mol

IUPAC Name

6-chloro-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H3ClN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10)

InChI Key

FMGVWCKCCAJCJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CNC2=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 ml round bottom flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 7.0 g (0.036 mole) of methyl 3-amino-5-chloro-2-thiophenecarboxylate and 15 ml of formamide was heated at 205° C. for 7 hours. Upon cooling to room temperature, the reaction solution afforded a precipitate which was filtered: yield about 3.3 g. The crude tan solid was taken up in hot methanol, treated with activated carbon, and filtered. Upon cooling to room temperature, the filtrate afforded yellow crystals of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one: m.p. 238°-239° C.; yield 2.5 g (36%); ir (KBr) 3427 cm-1, 1688, 1659, 1600, 1510, 1476, 1410 among others; 1H-nmr (CDCl3 +some trifluoroacetic acid) delta 7.5 ppm (s, 1H), 9.1 (s, 1H); mass spectrum 186 (molecular ion and parent peak with the expected isotope pattern), 159 (-27), 131 and others.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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